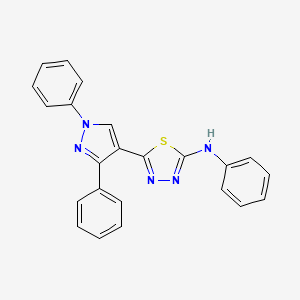
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazole ring, a thiadiazole ring, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Análisis De Reacciones Químicas
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a cytotoxic agent against cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: The compound exhibits antifungal and antibacterial properties, making it useful in developing new antimicrobial agents.
Biological Studies: It is used in molecular modeling studies to understand its interaction with biological targets and to design more potent derivatives.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to cell death or growth inhibition. For instance, its cytotoxic activity against cancer cells is attributed to its ability to interfere with DNA synthesis and induce apoptosis .
Comparación Con Compuestos Similares
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone: This compound also features a pyrazole ring and exhibits similar biological activities.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives have shown potential as cytotoxic agents and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
521936-76-5 |
|---|---|
Fórmula molecular |
C23H17N5S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
5-(1,3-diphenylpyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H17N5S/c1-4-10-17(11-5-1)21-20(16-28(27-21)19-14-8-3-9-15-19)22-25-26-23(29-22)24-18-12-6-2-7-13-18/h1-16H,(H,24,26) |
Clave InChI |
NRQQRJFQBPCYIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



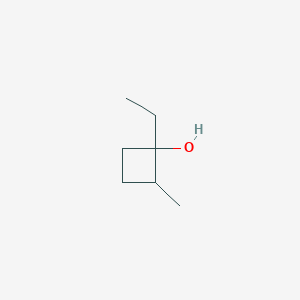

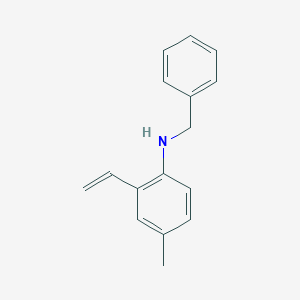
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)
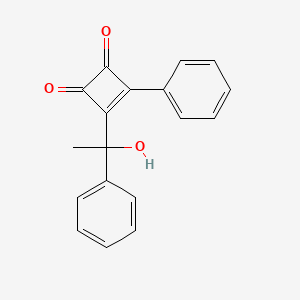

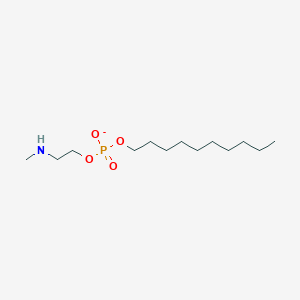
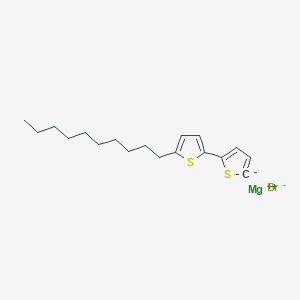
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
